2-Chloro-10-methyl-3,4-diazaphenoxazine
Overview
Description
2-Chloro-10-methyl-3,4-diazaphenoxazine is a heterocyclic compound with the molecular formula C11H8ClN3O. It is known for its unique structure, which includes a chloro and methyl group attached to a diazaphenoxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-methyl-3,4-diazaphenoxazine typically involves the condensation of 3,4,6-trichloropyridazine with substituted o-aminophenols. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process is carried out in cleanroom environments to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-methyl-3,4-diazaphenoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions may result in the formation of various substituted diazaphenoxazines .
Scientific Research Applications
2-Chloro-10-methyl-3,4-diazaphenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-10-methyl-3,4-diazaphenoxazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-Chloro-10-methyl-3,4-diazaphenoxazine can be compared with other similar compounds, such as:
2-Chloro-3,4-diazaphenoxazine: Lacks the methyl group, which may affect its reactivity and applications.
10-Methyl-3,4-diazaphenoxazine: Lacks the chloro group, which may influence its chemical properties.
2-Chloro-10-alkyl-3,4-diazaphenoxazines: These compounds have different alkyl groups, which can alter their biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-5-methylpyridazino[3,4-b][1,4]benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-15-7-4-2-3-5-9(7)16-11-8(15)6-10(12)13-14-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCQNZQXVSPVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385317 | |
Record name | 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27225-84-9 | |
Record name | 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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